N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide
CAS No.: 1428365-49-4
Cat. No.: VC5690190
Molecular Formula: C20H23NO4S2
Molecular Weight: 405.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428365-49-4 |
|---|---|
| Molecular Formula | C20H23NO4S2 |
| Molecular Weight | 405.53 |
| IUPAC Name | N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide |
| Standard InChI | InChI=1S/C20H23NO4S2/c1-24-19-6-4-17(5-7-19)10-14-27(22,23)21(15-18-9-12-25-16-18)11-8-20-3-2-13-26-20/h2-7,9,12-13,16H,8,10-11,14-15H2,1H3 |
| Standard InChI Key | ZPVSYAJIBZOXHK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central ethanesulfonamide backbone substituted with two distinct nitrogen-bound groups:
-
A furan-3-ylmethyl group derived from furan, a five-membered oxygen-containing heterocycle.
-
A 2-(thiophen-2-yl)ethyl group, incorporating thiophene, a sulfur-containing heterocycle.
Additionally, the 4-methoxyphenyl moiety attached to the ethane chain introduces aromatic and electron-donating characteristics .
The IUPAC name, N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide, reflects this arrangement . The presence of both furan and thiophene rings—common in bioactive molecules—suggests potential interactions with enzymatic targets .
Physicochemical Data
Key properties are summarized below:
The absence of experimental data on density, melting point, and solubility underscores the need for further physicochemical characterization .
Synthesis and Preparation
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, analogous sulfonamide derivatives are typically synthesized through multi-step routes involving:
-
Sulfonamide Formation: Reaction of a sulfonyl chloride with an amine.
-
Alkylation: Introduction of furan-3-ylmethyl and thiophen-2-ylethyl groups via nucleophilic substitution.
-
Heterocyclic Modifications: Gewald or Paal-Knorr reactions to construct thiophene/furan rings .
A plausible route could involve:
-
Condensation of 4-methoxyphenethylamine with ethanesulfonyl chloride.
-
Subsequent alkylation with furan-3-ylmethyl bromide and 2-(thiophen-2-yl)ethyl bromide under basic conditions .
Challenges in Synthesis
-
Steric Hindrance: Bulky substituents on nitrogen may impede reaction efficiency.
-
Regioselectivity: Ensuring correct attachment of heterocyclic groups requires careful control of reaction conditions .
| Target Class | Potential Activity | Rationale |
|---|---|---|
| Kinases | Inhibition | Thiophene’s ATP-binding affinity |
| GPCRs | Modulation | Methoxyphenyl’s aromaticity |
| Bacterial Enzymes | Antimicrobial | Sulfonamide’s historical use |
Computational Predictions
-
LogP: Estimated ~3.1 (moderate lipophilicity, suggesting blood-brain barrier permeability) .
-
Drug-Likeness: Compliant with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10) .
Research Findings and Experimental Gaps
Current Knowledge
-
Structural Confirmation: 2D/3D structures are documented in PubChem , but experimental NMR/IR data are lacking.
-
Biological Data: No in vitro or in vivo studies are reported .
Critical Research Needs
-
Synthesis Optimization: Develop reproducible, high-yield protocols.
-
Biological Screening: Evaluate against cancer, microbial, and inflammatory targets.
-
ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.
Future Directions
Strategic Priorities
-
Fragment-Based Drug Design: Exploit the compound’s hybrid structure for target-specific modifications.
-
Collaborative Studies: Partner with academic/industrial labs to accelerate validation.
Long-Term Vision
This compound could serve as a lead for developing dual-acting therapeutics (e.g., anticancer + anti-inflammatory agents). Integration with computational modeling and high-throughput screening will be essential to unlock its potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume